2-Bromo-2-ethylbutanoic acid

Catalog No.
S664449
CAS No.
5456-23-5
M.F
C6H11BrO2
M. Wt
195.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-ethylbutanoic acid

CAS Number

5456-23-5

Product Name

2-Bromo-2-ethylbutanoic acid

IUPAC Name

2-bromo-2-ethylbutanoic acid

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

InChI

InChI=1S/C6H11BrO2/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

CBRCMTPPRWRXJS-UHFFFAOYSA-N

SMILES

CCC(CC)(C(=O)O)Br

Canonical SMILES

CCC(CC)(C(=O)O)Br

Application in Polymer Science

    Specific Scientific Field: Polymer Science

    Summary of the Application: 2-Bromo-2-ethylbutanoic acid is used in the synthesis of esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers such as poly(ethylene glycol) or α-methyl poly(ethylene glycol).

    Methods of Application or Experimental Procedures: The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS.

    Results or Outcomes: Analysis of the mass spectra demonstrated that the analyte was transformed to unsaturated (elimination), alkoxy or hydroxyl end-groups (substitution) molecules when silver cationic agents were used.

2-Bromo-2-ethylbutanoic acid is an organic compound with the molecular formula C₆H₁₁BrO₂. It consists of a butanoic acid backbone with a bromine atom and an ethyl group attached to the second carbon. This compound is notable for its unique structural features, which impart distinct chemical reactivity and biological properties. The presence of the bromine atom makes it a good candidate for various substitution and elimination reactions, while the ethyl group influences its steric and electronic characteristics.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to yield alkenes. The E2 elimination mechanism is particularly significant, where a base abstracts a β-hydrogen, resulting in the formation of a double bond and the departure of the bromine atom .
  • Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form carboxylates or reduced to yield alcohols. Common reagents for these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Common Reagents and Conditions

  • Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
  • Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

The biological activity of 2-Bromo-2-ethylbutanoic acid has been explored in various contexts, particularly in pharmacological studies. It exhibits potential as a skin sensitizer, indicating that it may induce allergic reactions upon contact with skin. Its reactivity profile suggests possible applications in medicinal chemistry, where it can serve as a precursor for more complex molecules.

The synthesis of 2-Bromo-2-ethylbutanoic acid typically involves bromination of 2-ethylbutanoic acid using bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃). This reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production

In industrial settings, similar synthetic routes are employed but scaled up for higher yields and purity. Large reactors are used, with precise control over reaction parameters, followed by purification processes such as distillation or recrystallization.

2-Bromo-2-ethylbutanoic acid finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Due to its unique structure, it is utilized in studies exploring reaction mechanisms and pathways.

Studies on the interactions of 2-Bromo-2-ethylbutanoic acid with other compounds reveal its potential as a reactive intermediate. Its ability to undergo substitution and elimination reactions makes it valuable for synthesizing diverse chemical entities. Understanding these interactions helps in designing better synthetic routes and optimizing reaction conditions.

Several compounds share structural similarities with 2-Bromo-2-ethylbutanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Bromobutanoic acidSimilar structure without ethyl groupLacks the steric influence of the ethyl group, affecting reactivity.
2-Chloro-2-ethylbutanoic acidChlorine atom instead of bromineChlorine is less reactive than bromine, influencing substitution rates.
2-Iodo-2-ethylbutanoic acidIodine atom instead of bromineIodine provides different leaving group properties compared to bromine.

Uniqueness: The presence of both the bromine atom and the ethyl group in 2-Bromo-2-ethylbutanoic acid confers distinct reactivity compared to its analogs. The bromine atom acts as an excellent leaving group for substitution reactions, while the ethyl group adds steric bulk that can influence reaction pathways and selectivity .

XLogP3

2.2

Other CAS

5456-23-5

Wikipedia

2-Bromo-2-ethylbutyric acid

Dates

Modify: 2023-08-15

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